molecular formula C20H17N3O3 B2874035 Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate CAS No. 2034247-44-2

Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate

Cat. No.: B2874035
CAS No.: 2034247-44-2
M. Wt: 347.374
InChI Key: AWQHFGJODDVCMX-UHFFFAOYSA-N
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Description

Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate is an organic compound that features a bipyridine moiety linked to a benzoate ester through a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Amino derivatives of the carbamoyl group.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate depends on its application:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(([2,2’-bipyridin]-3-ylmethyl)carbamoyl)benzoate
  • Methyl 4-(([2,4’-bipyridin]-3-ylmethyl)carbamoyl)benzoate
  • Methyl 4-(([2,3’-bipyridin]-4-ylmethyl)carbamoyl)benzoate

Uniqueness

Methyl 4-(([2,3’-bipyridin]-3-ylmethyl)carbamoyl)benzoate is unique due to the specific positioning of the bipyridine moiety, which can influence its coordination behavior and fluorescence properties. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

IUPAC Name

methyl 4-[(2-pyridin-3-ylpyridin-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-26-20(25)15-8-6-14(7-9-15)19(24)23-13-17-5-3-11-22-18(17)16-4-2-10-21-12-16/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQHFGJODDVCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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